![molecular formula C18H31N3O12 B13807751 N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)
N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fucosyl-N-acetylglucosaminylasparagine is a glycan structure commonly found in glycoproteins. It is composed of two sugar molecules, fucose and N-acetylglucosamine, as well as the amino acid asparagine. This compound plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fucosyl-N-acetylglucosaminylasparagine involves the enzymatic transglycosylation reactions using α-L-fucosidases. For instance, α-L-fucosidases from Lactobacillus casei can synthesize fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine in transglycosylation reactions . These reactions are typically performed in a sodium buffer at pH 7.5 and 37°C for 45 minutes .
Industrial Production Methods
Industrial production of fucosyl-N-acetylglucosaminylasparagine can be achieved through large-scale enzymatic synthesis. The enzymes used in these processes are often derived from microbial sources, such as Bacteroides fragilis . The reaction conditions are optimized to maximize yield and purity, with typical yields reaching up to 79% .
Análisis De Reacciones Químicas
Types of Reactions
Fucosyl-N-acetylglucosaminylasparagine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the fucose or N-acetylglucosamine moieties.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: This reaction can involve the replacement of functional groups on the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure.
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Fucosyl-N-acetylglucosaminylasparagine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex glycans and glycoproteins.
Biology: It plays a role in studying cell adhesion, signaling, and immune response mechanisms.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of prebiotics and antiadhesive agents.
Mecanismo De Acción
The mechanism of action of fucosyl-N-acetylglucosaminylasparagine involves its interaction with specific receptors and enzymes in the body. It can bind to cell surface receptors, influencing cell signaling pathways and immune responses. The molecular targets include glycan-binding proteins and enzymes involved in glycan metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Fucosyl-α-1,3-N-acetylglucosamine
- Fucosyl-α-1,4-N-acetylglucosamine
- Fucosyl-α-1,6-N-acetylglucosamine
Uniqueness
Fucosyl-N-acetylglucosaminylasparagine is unique due to its specific glycan structure and its role in various biological processes. Unlike other similar compounds, it is found in the core structures of human milk oligosaccharides and Lewis carbohydrate antigens, making it essential for infant nutrition and immune function .
Propiedades
Fórmula molecular |
C18H31N3O12 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C18H31N3O12/c1-5-11(25)14(28)15(29)17(32-5)21(7(18(30)31)3-9(19)24)16-10(20-6(2)23)13(27)12(26)8(4-22)33-16/h5,7-8,10-17,22,25-29H,3-4H2,1-2H3,(H2,19,24)(H,20,23)(H,30,31)/t5-,7+,8-,10-,11+,12-,13-,14+,15-,16?,17?/m1/s1 |
Clave InChI |
UDLVOOGGJRUQDC-JHKFQWAUSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[C@@H](CC(=O)N)C(=O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)NC(=O)C)C(CC(=O)N)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


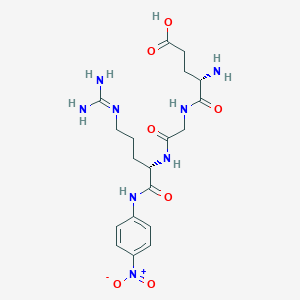
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
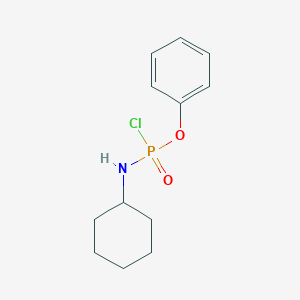
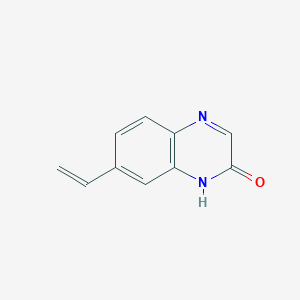
![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)


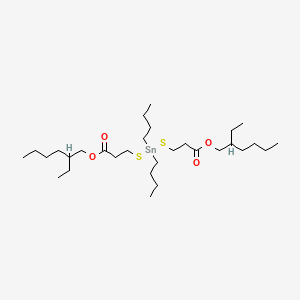

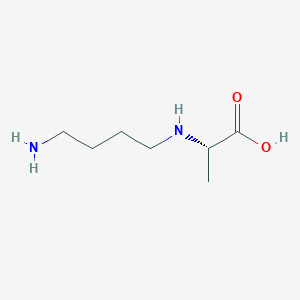
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)

![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
